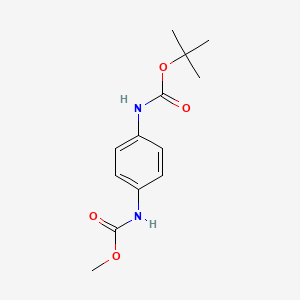

![molecular formula C16H12ClNO5S B2549667 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide CAS No. 1259235-63-6](/img/structure/B2549667.png)

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase, is described, highlighting the importance of sulfonyl groups in medicinal chemistry . Additionally, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and its crystal structure determination suggests a methodical approach to creating sulfonyl-containing compounds with potential herbicidal activity . These examples may provide a foundation for the synthesis of the compound , although the exact synthesis route is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex and is often determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined, revealing its monoclinic space group and other structural parameters . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can vary. The chlorosulfonation of N-benzyl carboxamides, for example, leads to the formation of sulfonyl chlorides, which can then be condensed with nucleophiles to give various derivatives . This suggests that the compound "7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide" could also undergo similar reactions, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their structure. The lipophilicity of such compounds, as indicated by their octanol-water partition coefficients, can affect their bioavailability and ability to penetrate biological membranes . The pharmacokinetics of these compounds, including their systemic bioavailability and brain/plasma ratios, are also important factors in their potential as pharmaceutical agents .

Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

1,4‐Naphthoquinones, similar in structure to the compound , have been utilized for the synthesis of various pharmaceutically active agents. Research on phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, akin to 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, revealed potent cytotoxic activity against human cancer cell lines like A549, HeLa, and MCF‐7. These compounds displayed low toxicity in normal human kidney cells and induced apoptosis, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Design, Synthesis, and Antimicrobial Activity

Compounds structurally similar to the query chemical have shown significant antimicrobial activity. A study involving the design and synthesis of new compounds containing biologically active segments, including a β-lactam drug component and a sulfonamido group, reported high biological activity against bacteria and fungi (Fadel & Al-Azzawi, 2021).

Synthesis and Biological Screening

N-substituted benzene sulfonamides, similar to the compound , have been synthesized and assessed for their biological activities. These compounds, like 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, were particularly effective against enzymes like acetylcholinesterase, indicating potential use in treating related disorders (Fatima et al., 2013).

Antimalarial and Antioxidant Properties

Sulphonamides and carboxamides have demonstrated efficacy against diseases like malaria. A study synthesizing new carboxamide derivatives bearing benzenesulphonamoyl alkanamides found that these compounds had notable antimalarial and antioxidant properties, comparable to known antimalarial drugs (Ugwu et al., 2017).

Propriétés

IUPAC Name |

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S/c17-13-8-12(9-14-15(13)23-10-22-14)16(19)18-24(20,21)7-6-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTABRBJOZFOBPA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

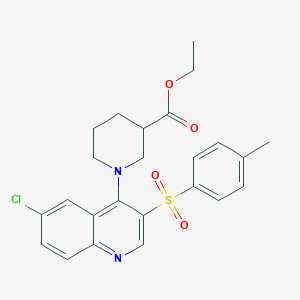

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

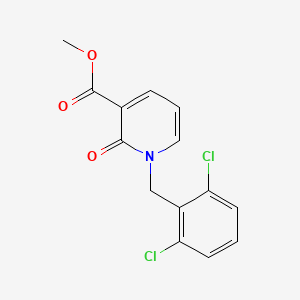

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

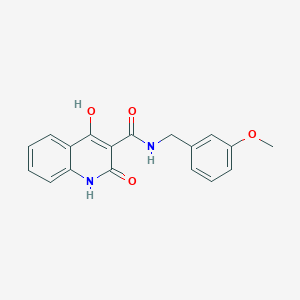

![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)